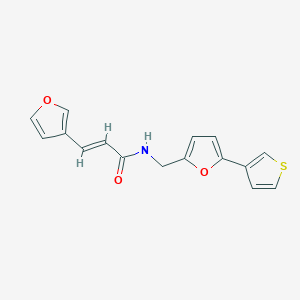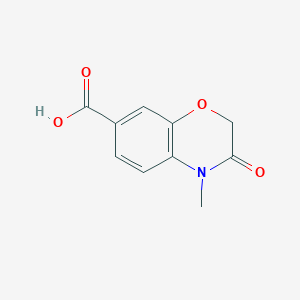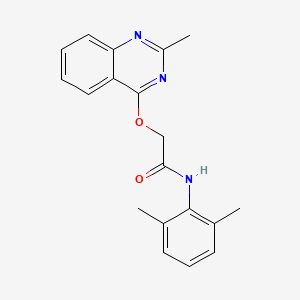
N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide, also known as DMXAA or Vadimezan, is a synthetic compound that has shown promising results in the field of cancer research. It was first discovered in the 1980s and has since undergone extensive research to understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research on similar compounds to "N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide" has explored their structural aspects and how they form salts and inclusion compounds. For instance, studies have shown that certain amide-containing isoquinoline derivatives form crystalline salts upon treatment with mineral acids and exhibit enhanced fluorescence emission in host–guest complexes, indicating potential applications in material science and fluorescence studies (Karmakar, Sarma, & Baruah, 2007).
Antitumor Activity
Derivatives of quinazolinone, akin to the compound , have been synthesized and evaluated for their antitumor activity. These studies have identified compounds with significant broad-spectrum antitumor properties, highlighting the potential of these molecules in cancer therapy (Al-Suwaidan et al., 2016). Additionally, molecular docking studies have supported these findings by showing the binding affinities of the compounds with specific targets, suggesting their role in inhibiting cancer cell growth.
Vibrational Spectroscopy and Molecular Docking
Detailed studies on the structural and vibrational properties of related quinazolinone compounds, through DFT calculations, FT-IR, and FT-Raman spectroscopy, have provided insights into their molecular electrostatic potential and nonlinear optical properties. These investigations offer a foundation for understanding the electronic structure and reactivity of such compounds, potentially leading to applications in designing molecules with specific optical properties (El-Azab et al., 2016).
Therapeutic Efficacy in Viral Infections
A novel anilidoquinoline derivative has demonstrated therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects. Such studies underscore the potential of quinazolinone derivatives in developing new antiviral drugs (Ghosh et al., 2008).
Synthesis and Pharmacological Applications
Research has also focused on synthesizing new derivatives of quinazolinone for evaluating their antimicrobial activities. These efforts have led to the identification of compounds with promising antibacterial and antifungal properties, suggesting the utility of these molecules in addressing infectious diseases (Patel & Shaikh, 2011).
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-7-6-8-13(2)18(12)22-17(23)11-24-19-15-9-4-5-10-16(15)20-14(3)21-19/h4-10H,11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMHCCXNMLLQAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Nitrophenyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine](/img/structure/B2734884.png)

![N-(3-(difluoromethoxy)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2734886.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2734888.png)
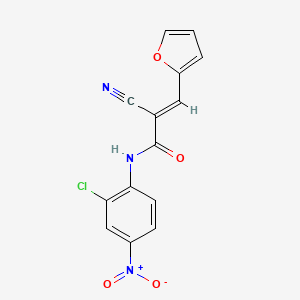
![Tert-butyl (1R,5S)-6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2734890.png)
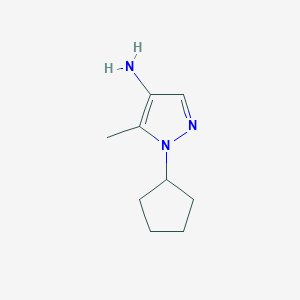
![methyl (2S)-2-({3-[(2-chloropyridin-4-yl)formamido]propyl}amino)-3-methylbutanoate](/img/structure/B2734894.png)
![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2734895.png)
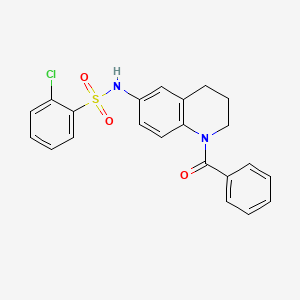

![ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2734905.png)
